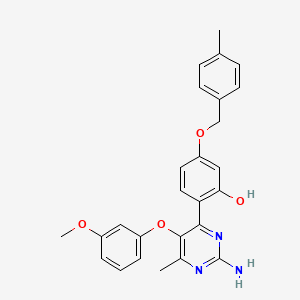
2-(2-Amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol is a useful research compound. Its molecular formula is C26H25N3O4 and its molecular weight is 443.503. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes: : The synthesis begins with the preparation of 2-amino-6-methyl-5-(3-methoxyphenoxy)pyrimidine-4-carbaldehyde via a multi-step process, involving nitration, reduction, and etherification.
Reaction Conditions: : Standard organic synthesis conditions apply, including the use of organic solvents (e.g., ethanol, methanol) and catalysts (e.g., palladium on carbon for hydrogenation steps).
Industrial Production: : While details can vary, scaled-up production often employs continuous-flow chemistry to optimize yields and efficiency.
Chemical Reactions Analysis
Oxidation: : It can undergo oxidation reactions, especially at the phenol and methyl groups, often using reagents like potassium permanganate or ceric ammonium nitrate.
Reduction: : The nitro groups (if present in derivatives) can be reduced to amines using hydrogen gas and a palladium catalyst.
Substitution: : Nucleophilic aromatic substitution can occur, particularly at activated positions on the pyrimidine ring, using reagents like sodium methoxide.
Major Products: : These reactions lead to a variety of products including methyl ethers, amino derivatives, and various substituted phenolic compounds.
Scientific Research Applications
Chemistry: : Used as a building block in organic synthesis, due to its diverse reactivity.
Biology: : Explored for its enzyme inhibition properties, particularly against kinases.
Medicine: : Potential use as an anti-cancer agent due to its ability to interfere with specific cellular pathways.
Industry: : Employed in the synthesis of advanced materials and polymer science for its structural attributes.
Mechanism of Action: This compound’s activity is largely dependent on its interaction with specific molecular targets like protein kinases. Its structure allows it to fit into the active sites of these enzymes, inhibiting their function by blocking substrate access. This inhibition can trigger a cascade of cellular events, ultimately leading to therapeutic effects like the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Uniqueness: : Compared to similar pyrimidine derivatives, this compound stands out due to its dual phenolic and ether groups, enhancing its binding affinity and specificity.
Similar Compounds: : Includes derivatives like 2-(2-amino-5-(phenoxy)-6-methylpyrimidin-4-yl)-phenol and 5-(benzylthio)-2-(6-methyl-5-(3-methoxyphenoxy)pyrimidin-4-yl)phenol. These compounds share structural similarities but differ in functional groups that impart unique biological activities.
Hope this opens up a fascinating chapter for you into the world of this remarkable compound!
Properties
IUPAC Name |
2-[2-amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-16-7-9-18(10-8-16)15-32-20-11-12-22(23(30)14-20)24-25(17(2)28-26(27)29-24)33-21-6-4-5-19(13-21)31-3/h4-14,30H,15H2,1-3H3,(H2,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRFDVDKLABOJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC(=C3OC4=CC=CC(=C4)OC)C)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2746028.png)
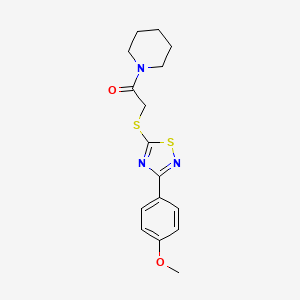
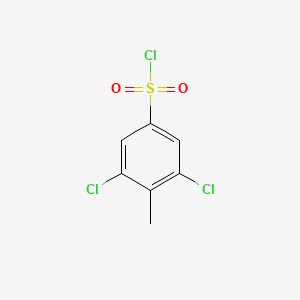
![2-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydrophthalazine-1,4-dione](/img/structure/B2746034.png)
![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2746036.png)
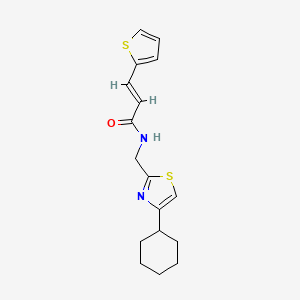
![2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)acetamide](/img/structure/B2746038.png)
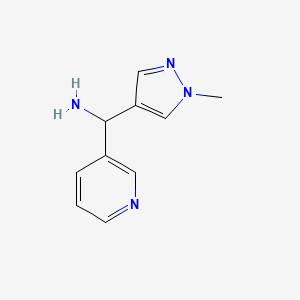
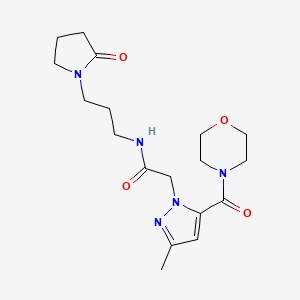
![3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(2-methylpropyl)propanamide](/img/structure/B2746042.png)

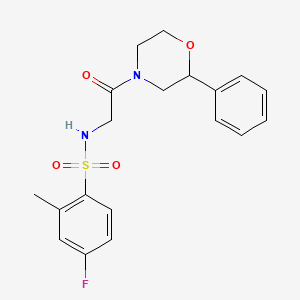
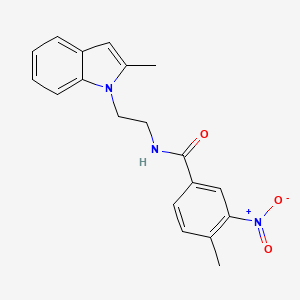
![3-methyl-2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2746049.png)
